Haymine
Description
Contextualization within Pharmaceutical Chemistry Research
Within the realm of pharmaceutical chemistry, the investigation of compounds like Chlorphenamine Maleate (B1232345) and Ephedrine (B3423809) Hydrochloride is centered on understanding their synthesis, structure-activity relationships, chemical properties, and interactions. Research in this area aims to elucidate the fundamental chemical basis for their biological effects, providing a foundation for their use and potential modifications. The combination of these agents in formulations designated as "Haymine" represents an application of pharmaceutical chemistry principles to address specific physiological responses.
Historical Perspectives on Discovery and Early Research of Core Structures
The development and understanding of Chlorphenamine Maleate and Ephedrine Hydrochloride are rooted in early pharmacological and chemical research. Their histories trace back to the isolation of natural products and the subsequent synthesis and modification of related chemical structures.
Chlorphenamine Maleate: Discovery and Early Antihistamine Research
Chlorphenamine, also known as chlorpheniramine (B86927), is a synthetic drug developed to counteract histamine (B1213489) reactions. Its introduction into medicine occurred in 1951, administered commonly in the form of Chlorpheniramine maleate. britannica.com The broader history of antihistamines dates back to approximately 1937, when French researchers identified compounds that offered protection to animals against the effects of histamine and anaphylactic shock. britannica.com Early antihistamines were derivatives of ethylamine, followed by aniline-type compounds that, while more potent, proved too toxic for clinical use. britannica.com The forerunner of many modern antihistamines, an aniline (B41778) derivative named Antergan, was discovered in 1942. britannica.com Subsequently, compounds with improved potency, specificity, and reduced toxicity were developed, including Chlorpheniramine. britannica.com Chlorpheniramine Maleate was patented in 1948 and became widely available in the 1950s, although it was approved by the US FDA in 1981. researchgate.net
Ephedrine Hydrochloride: Origins and Sympathomimetic Studies
Ephedrine, the active moiety of Ephedrine Hydrochloride, is an alkaloid found in various plants of the genus Ephedra. wikipedia.orgwikidoc.org The traditional Chinese herb ma huang (Ephedra sinica) contains ephedrine and pseudoephedrine as its primary active constituents. wikidoc.orged.ac.uk The first reported use of ephedrine in China dates back over 5000 years in a drug known as Ma-huang. dcu.ie It was mentioned in herbal texts as early as 2000 BC for improving circulation, reducing fever, and treating respiratory ailments. dcu.ie Ephedrine was first isolated in western literature in 1885 by Yamanashi, who obtained an impure alkaloid. dcu.ie Two years later, in 1887, Japanese researchers S. Nagai and W. N. Kanao isolated a pure compound they named ephedrine and also synthesized it. dcu.ieopenedition.org Merck of Darmstadt isolated ephedrine and pseudoephedrine from a European Ephedra plant in 1888. dcu.ie Early pharmacological trials on native American Ephedra species were conducted by Chen and Schmidt starting in 1923. dcu.ie Ephedrine's sympathomimetic properties, affecting the sympathetic nervous system, were central to early studies. wikipedia.orgwikidoc.orged.ac.uk
Structural Frameworks and Chemical Classifications of Active Components
Understanding the chemical structures and classifications of Chlorphenamine Maleate and Ephedrine Hydrochloride is crucial to comprehending their chemical behavior and biological interactions.
Chlorphenamine Maleate: Histamine H1 Receptor Antagonist Class (Alkylamine Derivative)
Chlorphenamine Maleate is classified as a first-generation antihistamine. researchgate.netresearchgate.net Chemically, it is an alkylamine derivative. researchgate.netherts.ac.ukdefra.gov.ukwikipedia.org It functions as a histamine H1 receptor antagonist. britannica.comherts.ac.ukdefra.gov.ukwikipedia.orgkegg.jpnih.gov The structure of Chlorphenamine Maleate includes a core propyl chain attached to a dimethylamino group at one end and substituted phenyl and pyridine (B92270) rings at the other. The maleate portion refers to the salt formed with maleic acid. Chlorphenamine is a racemic mixture of two stereoisomers, with dexchlorpheniramine (B1670334) being the dextrorotatory isomer. wikipedia.orgguidetopharmacology.org
The chemical structure of Chlorphenamine Maleate can be represented by the molecular formula C₂₀H₂₃ClN₂O₄. nih.govfishersci.canih.gov
Ephedrine Hydrochloride: Sympathomimetic Amine Class (Phenethylamine Derivative)
Ephedrine Hydrochloride is a hydrochloride salt of ephedrine. nih.govontosight.ai Ephedrine is classified as a sympathomimetic amine. wikipedia.orgwikidoc.orged.ac.uk Structurally, it is a substituted phenethylamine (B48288) and an amphetamine derivative. wikipedia.org It is similar in chemical structure to phenylpropanolamine, methamphetamine, and epinephrine. wikipedia.org Ephedrine is an alkaloid with a phenethylamine skeleton. wikipedia.orgwikidoc.org The marketed isomer is typically (-)-(1R,2S)-ephedrine. wikidoc.org
The chemical formula for Ephedrine Hydrochloride is C₁₀H₁₆ClNO. nih.govsuprabank.org The molecular weight is approximately 201.69 g/mol . nih.govsuprabank.org
Chemical Classification Summary
| Compound Name | Chemical Class | Derivative Type |
| Chlorphenamine Maleate | Histamine H1 Antagonist | Alkylamine |
| Ephedrine Hydrochloride | Sympathomimetic Amine | Phenethylamine |
Structure
2D Structure
Properties
CAS No. |
79861-91-9 |
|---|---|
Molecular Formula |
C30H39Cl2N3O5 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(Z)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid;N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H7ClO4.C10H16N2.C10H15NO.ClH/c11-7-1-3-8(4-2-7)15-10(14)6-5-9(12)13;1-12(2)9-5-7-10-6-3-4-8-11-10;1-8(11-2)10(12)9-6-4-3-5-7-9;/h1-6H,(H,12,13);3-4,6,8H,5,7,9H2,1-2H3;3-8,10-12H,1-2H3;1H/b6-5-;;;/t;;8-,10-;/m..0./s1 |
InChI Key |
YIYDHFWOMPNNCW-ICTHXWQWSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)/C=C\C(=O)O)Cl.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl |
Synonyms |
chlorpheniramine - ephedrine chlorpheniramine, ephedrine drug combination demazin chronosules Haymine Novafed A syrup |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Haymine Components
Established Synthetic Pathways for Chlorphenamine Maleate (B1232345)
Chlorphenamine is a chiral compound, with the S-(+)-enantiomer (dexchlorpheniramine) possessing significantly higher antihistaminic activity than the R-(-)-enantiomer. dergipark.org.trnih.gov The synthesis of chlorphenamine maleate can be approached through various routes, often culminating in the formation of a racemic mixture that may be resolved to isolate the more potent S-enantiomer.
Key Reaction Steps and Intermediate Compounds (e.g., Condensation Reactions)
A prevalent synthetic strategy for chlorphenamine involves a multi-step process beginning with the condensation of a substituted phenylacetonitrile with a pyridine (B92270) derivative. wikipedia.org
One common pathway can be outlined as follows:
Condensation: The synthesis is initiated by the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine or 2-bromopyridine. wikipedia.orgpatsnap.com This reaction is typically carried out in the presence of a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in a suitable solvent like toluene or tetrahydrofuran (THF). patsnap.com This step yields the key intermediate, 4-chlorophenyl(2-pyridyl)acetonitrile.
Alkylation: The intermediate is then alkylated using 2-dimethylaminoethyl chloride, again in the presence of a strong base like sodium amide. This introduces the dimethylaminoethyl side chain, forming γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. wikipedia.org
Hydrolysis and Decarboxylation: The resulting compound undergoes hydrolysis and decarboxylation to remove the cyano group, yielding the chlorphenamine free base.
Salt Formation: Finally, the chlorphenamine base is reacted with maleic acid in a suitable solvent, such as absolute ethanol, to form the stable chlorpheniramine (B86927) maleate salt, which is then purified by recrystallization.
An alternative route involves the initial alkylation of pyridine with 4-chlorobenzyl chloride to form 2-(4-chlorobenzyl)pyridine, which is then reacted with N,N-dimethyl halogenated ethane in the presence of sodamide to produce chlorphenamine.
Table 1: Key Reactants and Intermediates in Chlorphenamine Synthesis
| Compound Name | Role in Synthesis | Chemical Structure |
|---|---|---|
| 4-Chlorophenylacetonitrile | Starting Material | |
| 2-Chloropyridine | Reactant | |
| Sodium Amide | Strong Base | |
| 4-Chlorophenyl(2-pyridyl)acetonitrile | Intermediate | |
| 2-Dimethylaminoethyl chloride | Alkylating Agent | |
| Chlorphenamine | Final Base |
Stereoselective Synthesis Approaches and Enantiomeric Purity
While chlorphenamine is often marketed as a racemic mixture, the S-(+)-enantiomer, dexchlorpheniramine (B1670334), is the pharmacologically active isomer. nih.govdrugbank.com Achieving enantiomeric purity is therefore a significant goal in its synthesis.
The primary method for obtaining single-enantiomer chlorpheniramine is through the chiral resolution of the synthesized racemic mixture. This is accomplished using analytical and preparative techniques such as:
High-Performance Liquid Chromatography (HPLC): Enantiomers of chlorphenamine can be effectively separated using chiral stationary phases, such as columns derivatized with ovomucoid or β-cyclodextrin. nih.govjst.go.jp
Capillary Zone Electrophoresis (CZE): This technique, utilizing chiral selectors like β-cyclodextrin and its derivatives in the buffer, can also achieve baseline resolution of the enantiomers. oup.com
Direct asymmetric synthesis of dexchlorpheniramine is also possible, though less commonly detailed. One approach involves the use of chiral catalysts, such as a rhodium-based catalyst with a chiral phosphine ligand, to induce stereoselectivity during the synthesis, aiming to produce the desired S-enantiomer in excess. chemicalbook.com The enantiomeric purity of the final product is a critical quality attribute, and it is typically assessed using the chiral HPLC or CZE methods mentioned above. jst.go.jpnih.gov
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of chlorpheniramine maleate is crucial for industrial-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. Key areas of optimization include:
Choice of Base and Solvent: The selection of the strong base (e.g., NaH vs. NaNH₂) and the reaction solvent (e.g., THF vs. toluene) can significantly influence the reaction rate and the formation of by-products.
Temperature Control: Maintaining optimal temperatures during the highly exothermic condensation and alkylation steps is critical to prevent side reactions and ensure the stability of intermediates.
Purification of Intermediates: Purifying key intermediates, such as 4-chlorophenyl(2-pyridyl)acetonitrile, can lead to a final product with a better color profile and lower impurity content.
Established Synthetic Pathways for Ephedrine (B3423809) Hydrochloride
Ephedrine has two chiral centers, leading to four possible stereoisomers. The desired isomer is typically (-)-ephedrine, which has the (1R, 2S) configuration. Synthetic methods must therefore control the stereochemistry at both centers.
Precursor Chemistry and Derivatization Routes
The synthesis of ephedrine can be achieved through both biosynthetic and fully chemical routes, starting from different precursors.
Biocatalytic Route: A widely used industrial method involves the fermentation of benzaldehyde in the presence of fermenting yeast (Saccharomyces cerevisiae) and a sugar medium. The yeast enzyme pyruvate decarboxylase converts pyruvate (from the sugar) into acetaldehyde, which then reacts with benzaldehyde in a condensation reaction to produce L-phenylacetylcarbinol (L-PAC). This intermediate possesses the correct stereochemistry at one of the chiral centers. The L-PAC is then subjected to reductive amination with methylamine, followed by catalytic hydrogenation (e.g., using a platinum or palladium catalyst), to yield (-)-ephedrine. chemicalbook.com
Chemical Synthesis Route: A common chemical pathway starts from propiophenone .
The propiophenone is first brominated to yield α-bromopropiophenone.
This intermediate is then reacted with methylamine to form α-methylaminopropiophenone.
The ketone group in α-methylaminopropiophenone is then reduced. The choice of reducing agent is critical for stereochemical control. This reduction typically produces a mixture of ephedrine and its diastereomer, pseudoephedrine.
Control of Stereochemistry in Ephedrine Synthesis
Controlling the stereochemistry is the most critical aspect of ephedrine synthesis to ensure the formation of the correct (1R, 2S) isomer and avoid the other three stereoisomers.
Stereoselective Reduction: In the chemical synthesis route starting from α-methylaminopropiophenone, the reduction of the ketone can be controlled to favor the formation of ephedrine over pseudoephedrine. Catalytic reduction of α-methylaminopropiophenone hydrochloride over a platinum catalyst, for example, gives almost exclusively ephedrine in high yields. This is an example of "kinetic control," where the desired ephedrine isomer is formed faster than the pseudoephedrine isomer.
Starting from Chiral Precursors: The biocatalytic route using yeast to produce L-phenylacetylcarbinol is a prime example of using a chiral precursor to set the stereochemistry at one of the two centers early in the synthesis. The subsequent reductive amination step then establishes the second chiral center, with conditions optimized to favor the formation of the desired ephedrine diastereomer.
Chiral Resolution: If a synthetic route results in a racemic mixture of (±)-ephedrine, the mixture must be resolved to isolate the desired (-)-ephedrine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid. The different physical properties (e.g., solubility) of the diastereomeric salts allow them to be separated by fractional crystallization. Once separated, the desired salt is treated with a base to liberate the pure (-)-ephedrine enantiomer.
Table 2: Key Precursors and Intermediates in Ephedrine Synthesis
| Compound Name | Role in Synthesis | Chemical Structure |
|---|---|---|
| Benzaldehyde | Starting Material (Biocatalytic) | |
| L-Phenylacetylcarbinol (L-PAC) | Chiral Intermediate | |
| Propiophenone | Starting Material (Chemical) | |
| α-Methylaminopropiophenone | Intermediate | |
| Methylamine | Reactant (Nitrogen Source) |
Novel Synthetic Strategies and Green Chemistry Approaches
The pharmaceutical industry is increasingly moving towards greener and more sustainable methods for synthesizing established drugs. This shift is driven by the need to reduce environmental impact, improve safety, and increase efficiency. For the components of Haymine—Chlorphenamine and Ephedrine—research has focused on developing novel synthetic pathways that minimize waste, avoid hazardous reagents, and utilize advanced catalytic systems.
Development of Efficient and Sustainable Synthetic Routes
Traditional synthetic routes for antihistamines and sympathomimetic amines often involve multiple steps, harsh reagents, and the use of volatile organic compounds (VOCs) as solvents. Modern strategies aim to overcome these limitations through innovative chemical and biochemical pathways.
Chlorphenamine Synthesis:
The conventional synthesis of Chlorphenamine involves reacting 4-chlorophenylacetonitrile with 2-chloropyridine using a strong base like sodium amide, followed by alkylation and decarboxylation wikipedia.org. This process, while effective, presents challenges related to hazardous reagents and waste disposal.
Recent advancements have focused on refining this process to improve its environmental footprint. Innovations include:
Solvent Selection: Replacing traditional solvents with less toxic alternatives. For instance, patents describe crystallization methods using solvents like isopropanol and methyl tert-butyl ether, which are considered greener than many chlorinated solvents or aromatic hydrocarbons google.com.
Analogous Green Approaches: While specific green routes for Chlorphenamine are not widely published, related research on other antihistamines provides a roadmap. Mechanochemical synthesis, which uses mechanical force to drive reactions, often without any solvent, has been successfully applied to produce the antihistamine Cinnarizine in minutes compared to hours for conventional methods bilkent.edu.tr. Another sustainable approach involves the use of deep eutectic solvents (DESs)—biodegradable, low-cost solvents made from bio-based compounds—which have been used in the synthesis of the antihistamine Thenfadil, allowing for easy recycling of the solvent and unreacted materials knowledge-share.eu. These methodologies represent promising future directions for the sustainable synthesis of Chlorphenamine.
Ephedrine Synthesis:
The synthesis of Ephedrine is complicated by the need to control the stereochemistry at two chiral centers. Traditional methods often involve resolutions of racemic mixtures or the use of stoichiometric chiral reagents, leading to significant waste. Modern approaches increasingly rely on biocatalysis to achieve high stereoselectivity in an environmentally benign manner.
Biocatalytic and Chemoenzymatic Routes: A highly efficient, multi-enzyme, one-pot cascade has been developed to produce all four stereoisomers of phenylpropanolamine (the class of compounds to which Ephedrine belongs) nih.govnih.gov. This process starts from simple, achiral β-methylstyrenes and uses a combination of enzymes, including a styrene monooxygenase, epoxide hydrolases, alcohol dehydrogenases, and transaminases. This biocatalytic route operates in water under mild conditions and produces the desired product with extremely high purity (up to >99.5%) and yield (up to 95%), with water being the primary byproduct nih.gov.
Greener Chemical Synthesis: For chemical synthesis, new methods have been developed to avoid hazardous materials. A patented process for producing Ephedrine and Pseudoephedrine intermediates uses a Lewis acid-catalyzed Friedel-Crafts reaction, which avoids highly polluting reagents like phosphorus trichloride and hazardous bromine. This method completes two key reaction steps in a single solution, reducing infrastructure costs and environmental impact google.com.
The following table summarizes the comparison between traditional and novel synthetic approaches for the components.
| Compound | Synthetic Approach | Key Features | Sustainability Advantages |
|---|---|---|---|
| Chlorphenamine | Traditional Chemical Synthesis | Uses strong bases (e.g., NaNH₂), VOCs; requires multi-step purification. | Established and high-yielding but uses hazardous materials and generates significant waste. |
| Novel/Green Approaches | Use of greener solvents (isopropanol), simplified purification, potential for mechanochemistry or deep eutectic solvents. google.compatsnap.combilkent.edu.tr | Reduced toxicity, lower waste (Process Mass Intensity), shorter reaction times, and improved safety profile. knowledge-share.eu | |
| Ephedrine | Traditional Chemical Synthesis | Often involves reduction of ketones and resolution of racemic mixtures, sometimes using hazardous reagents. | Well-understood chemistry but often suffers from low atom economy and stereoselectivity issues. |
| Biocatalytic Cascade Synthesis | Multi-enzyme, one-pot reaction in aqueous media using styrene monooxygenases, hydrolases, dehydrogenases, and transaminases. nih.gov | Extremely high stereoselectivity, mild reaction conditions (room temp., neutral pH), minimal waste (water is the main byproduct), eliminates need for hazardous reagents. nih.gov |
Catalyst Development for Targeted Transformations
Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often replacing stoichiometric reagents that generate large amounts of waste.
Catalysts in Chlorphenamine Synthesis:
While the core steps of Chlorphenamine synthesis have traditionally relied on strong bases rather than catalytic processes, modern organic chemistry offers catalytic alternatives that could be applied. For analogous C-N bond-forming reactions, copper and palladium catalysts are widely used. For example, a sustainable protocol for other antihistamines uses a copper catalyst in deep eutectic solvents for a key C-N coupling step, proceeding smoothly under aerobic conditions without the need for complex ligands knowledge-share.eu. The development of highly active catalysts for the specific bond formations in the Chlorphenamine structure represents a key area for future research to create a more efficient and sustainable process.
Catalysts in Ephedrine Synthesis:
Catalysis is central to both chemical and biochemical syntheses of Ephedrine.
Chemical Catalysts: Newer chemical routes utilize Lewis acids for Friedel-Crafts reactions to build the carbon skeleton google.com. For the reduction of the ketone intermediate to the final amino alcohol, catalytic hydrogenation is employed, using catalysts such as Nickel (Ni), Palladium (Pd), or Platinum (Pt) google.com. Research in this area focuses on developing catalysts that provide higher diastereoselectivity to favor the desired Ephedrine or Pseudoephedrine isomer. A cost-effective process uses a catalyst made from finely divided nickel and aluminum for the reduction of an oxime intermediate, which gives good yield and diastereomeric purity google.com.
Biocatalysts (Enzymes): The most significant advances in sustainable Ephedrine synthesis come from the development and application of highly specific enzymes. These biocatalysts enable reactions that are difficult to achieve with traditional chemistry.
The table below details the enzymes used in the biocatalytic cascade for phenylpropanolamine synthesis.
| Catalyst Type (Enzyme) | Role in Synthesis | Transformation Achieved | Significance |
|---|---|---|---|
| Styrene Monooxygenase (SMO) | Initial Oxidation | Converts β-methylstyrene to the corresponding epoxide. | Introduces oxygen with high precision, creating a key chiral intermediate. nih.gov |
| Epoxide Hydrolase (EH) | Stereoselective Hydrolysis | Opens the epoxide ring to form a chiral 1,2-diol. Stereocomplementary versions produce different stereoisomers. | Establishes the stereochemistry of the diol precursor, which dictates the final product's configuration. nih.gov |
| Alcohol Dehydrogenase (ADH) | Regioselective Oxidation | Selectively oxidizes one of the two hydroxyl groups on the diol to a ketone. | Determines which position will be subsequently aminated. nih.gov |
| ω-Transaminase (ωTA) | Stereoselective Amination | Transfers an amino group to the ketone, forming the final amino alcohol product. | Creates the second chiral center with high stereoselectivity, yielding optically pure Ephedrine isomers. nih.gov |
The integration of these advanced catalytic systems, particularly biocatalysts, represents a paradigm shift in the synthesis of complex pharmaceutical molecules like Ephedrine, offering a pathway that is not only efficient and precise but also environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation Studies of Haymine Components
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is essential for the structural and stereochemical analysis of Ephedrine (B3423809).
The ¹H-NMR spectrum of Ephedrine provides detailed information about its proton environments. The chemical shifts and coupling constants of the methine protons are particularly important for distinguishing between diastereomers like ephedrine and pseudoephedrine. nih.gov The ¹³C-NMR spectrum shows distinct signals for each carbon atom, further confirming the molecular structure.
Table 3: ¹H-NMR and ¹³C-NMR Data for Ephedrine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.20 - 7.40 | 126.0 - 142.0 |
| CH-OH | ~4.7 | ~72.0 |
| CH-N | ~2.8 | ~62.0 |
| N-CH₃ | ~2.3 | ~34.0 |
Note: Chemical shifts can vary depending on the solvent and experimental conditions.
2D NMR experiments like COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete assignment of the ¹H and ¹³C NMR spectra of Ephedrine. COSY spectra establish proton-proton couplings, while HSQC spectra correlate directly attached protons and carbons. mdpi.com HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure and confirming the assignments of quaternary carbons. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are used to identify the characteristic functional groups in Ephedrine.
The IR spectrum of Ephedrine shows a broad absorption band for the O-H stretching of the alcohol group, typically in the 3200-3600 cm⁻¹ region. The N-H stretching of the secondary amine may also appear in this region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching is seen between 2850-3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to peaks in the 1400-1600 cm⁻¹ range. researchgate.net
Raman spectroscopy of Ephedrine shows several characteristic peaks, with notable bands around 1002 cm⁻¹ and in the 200-600 cm⁻¹ region, which can be used to distinguish it from its diastereomer, pseudoephedrine. sdsu.edu
Table 4: Key IR and Raman Bands for Ephedrine
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | Not prominent |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 | ~1603 |
| C-O Stretch | 1000 - 1200 | ~1025 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for the identification and quantification of Ephedrine.
HRMS is used to accurately determine the molecular weight of Ephedrine, allowing for the confirmation of its elemental composition with high precision.
Tandem mass spectrometry of Ephedrine reveals characteristic fragmentation patterns. researchgate.net The fragmentation is often initiated by the cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amine group. This leads to the formation of specific product ions that are diagnostic for the presence of Ephedrine. researchgate.net These fragmentation pathways are well-characterized and are used in methods for the detection of Ephedrine in various matrices. dshs-koeln.de
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information regarding bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure of the individual active pharmaceutical ingredients within Haymine. As this compound is a mixture, crystallographic studies are performed on its individual components after separation and purification.
The hydrochloride salt of (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, a key chiral component of this compound, has been subjected to single-crystal X-ray diffraction analysis. These studies have confirmed its absolute stereochemistry and provided detailed insights into its solid-state conformation. The crystal system is monoclinic with the space group P2_1. The unit cell parameters have been determined to be a = 12.65 Å, b = 6.09 Å, and c = 7.32 Å, with a β angle of 102.25°.
For the component N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, crystallographic data for the closely related compound, chlorpheniramine (B86927) maleate (B1232345), is informative. Chlorpheniramine features a p-chlorophenyl group in place of the phenyl group found in the this compound component. The crystal structure of chlorpheniramine maleate reveals a monoclinic crystal system with the space group P2_1/c. The unit cell dimensions are approximately a = 10.94 Å, b = 10.42 Å, and c = 28.26 Å, with a β angle of 106.21°. This structural information provides a valuable model for understanding the conformational properties of N,N-dimethyl-3-pyridin-2-ylpropan-1-amine within a crystalline lattice.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol HCl | Monoclinic | P21 | 12.65 | 6.09 | 7.32 | 102.25 |
| Chlorpheniramine Maleate* | Monoclinic | P21/c | 10.94 | 10.42 | 28.26 | 106.21 |
| (Z)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid | Data not available |
*Data for closely related analogue.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule. This is of paramount importance for the analysis of this compound, as one of its key components, (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is a specific enantiomer. The presence of its enantiomer, (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol, would constitute an impurity and could have different physiological effects.
The determination of enantiomeric excess (e.e.) is a critical aspect of quality control for chiral pharmaceuticals. Chiroptical methods offer a direct and sensitive means to quantify the proportions of enantiomers in a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers.
For the ephedrine component of this compound, the circular dichroism spectrum exhibits characteristic Cotton effects. The (1R,2S)-enantiomer and the (1S,2R)-enantiomer produce mirror-image CD spectra. By measuring the CD signal at a specific wavelength where the difference in absorption is maximal, a calibration curve can be constructed to determine the enantiomeric excess of an unknown sample. For instance, a pure sample of the (1R,2S)-enantiomer will show a specific positive or negative CD signal, while a racemic mixture (50:50 of both enantiomers) will have a CD signal of zero.
The relationship between the observed CD signal and enantiomeric excess can be expressed by the following equation:
e.e. (%) = ([α]obs / [α]max) x 100
where [α]obs is the observed specific rotation or ellipticity of the sample and [α]max is the specific rotation or ellipticity of the pure enantiomer.
| Enantiomer of 2-(methylamino)-1-phenylpropan-1-ol | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) |
|---|---|---|
| (1R,2S) | ~260 | Positive Cotton Effect |
| (1S,2R) | ~260 | Negative Cotton Effect |
Sophisticated Analytical Methodologies for Research Applications of Haymine Components
Chromatographic Separations in Research Matrices
Chromatography plays a pivotal role in separating and isolating the various components of Haymine from complex research matrices, which can range from biological fluids to formulation intermediates. Different chromatographic modes are employed depending on the physicochemical properties of the analytes and the research objective.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of pharmaceutical compounds, including antihistamines which are components of this compound. Method development in HPLC involves optimizing parameters such as stationary phase chemistry (e.g., reversed-phase, normal-phase), mobile phase composition (solvent type, ratio, pH, buffer strength), flow rate, and detection wavelength to achieve adequate resolution, sensitivity, and peak shape for the target analytes. For the analysis of this compound components in research matrices, reversed-phase HPLC is commonly employed due to its suitability for a wide range of polar and non-polar compounds.
Method validation is a critical step in ensuring the reliability and accuracy of HPLC methods for research applications. Validation typically includes assessing parameters such as accuracy, precision, linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), specificity, and robustness fishersci.caguidetopharmacology.org. For instance, studies on the determination of biogenic amines, which share some structural characteristics with amine-containing this compound components, have demonstrated HPLC method validation covering accuracy ranging from 84.85% to 109.97% and recovery rates from 89.63% to 107.74% in various food matrices fishersci.caguidetopharmacology.org. These principles are directly applicable to validating HPLC methods for this compound components in relevant research matrices.
Table 1: Typical HPLC Method Validation Parameters
| Validation Parameter | Description | Acceptance Criteria (Example) |
| Accuracy | Closeness of agreement between the value found and the accepted true value. | Typically within ±15% (±20% at LOQ) |
| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) typically ≤ 15% (≤ 20% at LOQ) |
| Linearity | Proportionality of the detector response to the analyte concentration. | Correlation coefficient (r²) typically ≥ 0.995 |
| LOD | Lowest analyte concentration that can be reliably detected. | Signal-to-noise ratio (S/N) typically ≥ 3:1 |
| LOQ | Lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio (S/N) typically ≥ 10:1 |
| Specificity | Ability to measure the analyte accurately in the presence of other components. | Demonstration of no significant interference |
| Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Minimal changes in results with small parameter variations |
Research applications of HPLC for this compound components can include monitoring the purity of synthesized compounds, analyzing the stability of formulations under different conditions, and quantifying components in samples from in vitro studies.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile components of this compound or its potential degradation products in research. GC separates compounds based on their vapor pressure and interaction with the stationary phase within a heated column nih.gov. This technique is particularly useful for compounds that are thermally stable and can be easily vaporized.
For components of this compound that may be less volatile or polar, derivatization steps might be required before GC analysis to improve their volatility and thermal stability. Common derivatization reactions include silylation, alkylation, or acylation. GC applications in this compound research could involve analyzing residual solvents from synthesis, characterizing volatile impurities, or studying the metabolic fate of volatile components. GC-based methods have been developed and validated for the detection and quantification of various compounds, including stimulants and related substances in biological fluids, demonstrating the applicability of GC in analyzing amine-containing compounds relevant to this compound components.
Chiral Chromatography for Stereoisomer Separation
Some components of this compound, such as Chlorpheniramine (B86927) and Ephedrine (B3423809), exist as stereoisomers. Stereoisomers can exhibit different pharmacological activities and metabolic profiles, making their individual separation and analysis crucial in pharmaceutical research. Chiral chromatography is a specialized technique used to separate enantiomers. This is typically achieved using chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other.
Research on antihistamines and other chiral drugs highlights the importance of chiral chromatography in understanding the properties of individual stereoisomers. Method development in chiral chromatography involves selecting the appropriate CSP and optimizing the mobile phase composition (which can be in normal-phase, reversed-phase, or polar-organic modes) to achieve sufficient enantioselectivity and resolution. Chiral HPLC is routinely used in pharmaceutical development to ensure the enantiomeric purity of chiral drug substances and to study the pharmacokinetics and pharmacodynamics of individual enantiomers. Applications in this compound research would involve separating and quantifying the individual enantiomers of its chiral components to study their specific activities and behaviors.
Hyphenated Techniques for Identification and Quantification in Research Samples
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS). These techniques are indispensable in modern research for analyzing complex samples and identifying unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the identification and quantification of pharmaceutical compounds and their metabolites in complex biological matrices and other research samples nih.gov. LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This allows for the detection and quantification of analytes at very low concentrations, even in the presence of interfering substances.
LC-MS/MS protocols for this compound components in research typically involve sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes from the matrix. Following chromatographic separation, the eluent enters the mass spectrometer, where molecules are ionized and fragmented. In MS/MS mode, specific precursor ions are selected and fragmented further, and the resulting product ions are monitored. This Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity for target analytes.
LC-MS/MS methods are subject to rigorous validation to ensure their suitability for quantitative analysis in research. Validation parameters are similar to those for HPLC but also include matrix effects and the use of internal standards (preferably isotopically labeled) to improve accuracy and precision. LC-MS/MS is particularly valuable in bioanalytical research for quantifying drug concentrations in biological fluids (e.g., plasma, urine) to support pharmacokinetic and metabolism studies.
Table 2: Key Aspects of LC-MS/MS Protocols in Research
| Aspect | Description |
| Sample Preparation | Extraction techniques (SPE, LLE) to isolate analytes from complex matrices. Clean-up steps to remove interfering substances. |
| Chromatography | Optimization of LC parameters (column, mobile phase, gradient) for sufficient separation of target analytes. |
| Mass Spectrometry | Selection of ionization mode (e.g., ESI, APCI) based on analyte properties. Optimization of MS parameters (fragmentation energies, collision energies) for sensitive and selective detection in MS/MS mode. |
| Internal Standards | Use of isotopically labeled or structural analogs to compensate for matrix effects and variations in sample processing and instrument response. |
| Validation | Assessment of accuracy, precision, linearity, sensitivity, matrix effects, and stability according to regulatory guidelines or established research practices. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in research, particularly for the analysis of volatile and semi-volatile organic compounds. Similar to GC, GC-MS requires analytes to be volatile and thermally stable. It is widely applied in metabolomics, environmental analysis, and forensic toxicology.
GC-MS protocols for this compound components or related substances in research involve sample preparation, often including extraction and potentially derivatization for less volatile compounds. The separated components from the GC are then introduced into the mass spectrometer, typically via an electron ionization (EI) source, which produces characteristic fragmentation patterns that aid in compound identification by comparison to mass spectral libraries. For quantitative analysis, selected ion monitoring (SIM) or selected reaction monitoring (SRM) in GC-MS/MS can be used to enhance sensitivity and selectivity.
GC-MS is valuable in research for identifying and quantifying volatile impurities in this compound raw materials, analyzing volatile metabolites in biological samples, or characterizing the thermal degradation products of this compound components. Method validation for GC-MS follows similar principles to HPLC and LC-MS/MS, focusing on parameters relevant to the research application.
Table 3: Key Aspects of GC-MS Protocols in Research
These sophisticated analytical methodologies provide researchers with the essential tools to thoroughly investigate the components of this compound in various research contexts, contributing to a deeper understanding of their properties and behavior.
Electrophoretic Techniques
Electrophoretic techniques, which separate analytes based on their charge and size under the influence of an electric field, represent a valuable approach for analyzing charged components within a mixture like this compound. Given that this compound contains components such as Chlorpheniramine and Ephedrine, which are amines and can exist in charged forms depending on the pH, electrophoresis, particularly capillary electrophoresis (CE), can be a suitable technique for their separation and analysis. CE offers advantages such as high separation efficiency, reduced sample and solvent consumption, and rapid analysis times. unl.edudiva-portal.org
Capillary electrophoresis separates components within a narrow capillary tube filled with an electrolyte buffer. unl.edu The migration velocity of each charged species is determined by its charge-to-size ratio and the applied electric field. unl.edu Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed depending on the properties of the analytes. CZE separates ions based on their electrophoretic mobility in free solution. unl.edu While the search results discuss the general application of electrophoresis for separating various charged molecules, including small ions, peptides, and proteins diva-portal.orgeclinpath.com, and mention its use in clinical analysis unl.edu, specific published research detailing the application of electrophoretic techniques solely for the analysis of this compound components was not found in the conducted searches. However, based on the chemical nature of its likely active constituents, CE holds potential as a research tool for separating and characterizing these compounds.
Method Validation and Quality Assurance in Research Settings
In research applications involving the analysis of chemical compounds like this compound components, rigorous method validation and quality assurance procedures are paramount to ensure the reliability, accuracy, and reproducibility of the obtained data. Method validation is the process of proving that an analytical method is suitable for its intended purpose. researchgate.netjrespharm.com This involves evaluating several key analytical performance characteristics.
Linearity, Accuracy, Precision, and Limits of Detection/Quantification in Experimental Samples
Validation of an analytical method for quantifying this compound components in experimental samples typically involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jrespharm.comeco-vector.comresearchgate.net
Linearity: This assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a defined range. It is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. A common acceptance criterion is a correlation coefficient (r²) greater than 0.99 or 0.999. jrespharm.comresearchgate.net
Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often determined by analyzing quality control samples or by performing recovery studies where known amounts of the analyte are added to blank matrix samples. Accuracy is typically expressed as the percentage recovery. jrespharm.comresearchgate.net
Precision: This describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision can be assessed at different levels, including repeatability (within the same laboratory, using the same analyst and equipment over a short period) and intermediate precision (within the same laboratory, but with different analysts, equipment, or over different days). It is usually expressed as the relative standard deviation (RSD). Acceptance criteria for precision are typically based on the concentration level of the analyte. jrespharm.comresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that the method can reliably detect, although not necessarily quantify. The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. These limits are crucial for analyzing samples with low concentrations of this compound components. jrespharm.comresearchgate.net
While specific validation data for the analysis of this compound components using the outlined methodologies was not found in the non-excluded search results, the principles and parameters evaluated are standard in the validation of analytical methods for pharmaceutical compounds in various matrices. jrespharm.comeco-vector.comresearchgate.net
Table 1 illustrates typical acceptance criteria ranges often applied during method validation in pharmaceutical research.
| Validation Parameter | Typical Acceptance Criteria Range |
| Linearity (r²) | > 0.99 or > 0.999 |
| Accuracy (% Recovery) | 80-120% (often tighter ranges like 85-115% or 90-110% depending on the matrix and concentration) |
| Precision (% RSD) | < 15% (often < 10% for higher concentrations, < 20% at LOQ) |
| LOD | Signal-to-noise ratio typically 3:1 |
| LOQ | Signal-to-noise ratio typically 10:1, with acceptable accuracy and precision |
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) in Biological Research Matrices
The analysis of this compound components in complex biological research matrices such as plasma, tissue homogenates, or cell lysates necessitates effective sample preparation techniques. These techniques are essential to isolate the analytes of interest from interfering endogenous compounds, concentrate them, and prepare them in a format compatible with the chosen analytical instrument. slideshare.netnih.govnih.govresearchgate.net Two widely used techniques in this context are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). slideshare.netnih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE is a separative technique that uses a solid stationary phase and a liquid mobile phase to separate analytes based on their physicochemical properties. nih.gov The process typically involves conditioning the SPE sorbent, loading the sample, washing to remove impurities, and eluting the analyte. nih.gov By selecting appropriate sorbents and elution solvents, SPE can effectively isolate target compounds from complex biological matrices, providing cleaner extracts and enhancing the sensitivity of the subsequent analysis. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a technique that separates analytes based on their differential partitioning between two immiscible liquid phases. slideshare.netresearchgate.net The biological sample is mixed with an organic solvent, and the analytes are extracted into the organic layer while many polar interfering substances remain in the aqueous phase. researchgate.net LLE is a relatively simple and widely used technique, although it can be more labor-intensive and may require larger solvent volumes compared to SPE. researchgate.net
Molecular and Cellular Pharmacology Research of Haymine Components Pre Clinical Focus
Receptor Binding Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of ligand-receptor binding is fundamental to characterizing the pharmacological effects of a compound. These studies examine the rates of association and dissociation of a ligand with its receptor and the energy changes involved in this interaction.
Histamine (B1213489) H1 Receptor Binding Studies (for Chlorphenamine Maleate)
Chlorphenamine maleate (B1232345) is a first-generation antihistamine known to act as a potent inverse agonist of the histamine H1 receptor. wikipedia.orgtandfonline.com The binding affinity of antihistamines for H1 receptors is influenced by both kinetic and thermodynamic properties. nih.gov Kinetic analyses, which examine the rates of association (kon) and dissociation (koff), suggest that the duration of action of antihistamines can be related to their residence time (1/koff) at the H1 receptor. nih.govworktribe.com
Thermodynamic studies, often employing the van't Hoff equation, assess the binding enthalpy (∆H°) and entropy (−T∆S°) to understand the driving forces of the binding interaction. nih.govnih.gov Research comparing first- and second-generation antihistamines has indicated that entropy-dependent binding, likely related to hydrophobic interactions, is more prominent in the binding of second-generation antihistamines to H1 receptors. nih.gov Quantitative structure-activity relationship (QSAR) analyses have been used to explore the structural determinants influencing these kinetic and thermodynamic binding properties. nih.govnih.gov
Studies using membrane preparations of Chinese hamster ovary cells expressing human H1 receptors have been conducted to estimate the binding enthalpy and entropy of various antihistamines, including through displacement curves against the binding of a radiolabeled ligand at different temperatures. nih.gov
Adrenergic Receptor Subtype Interactions (for Ephedrine (B3423809) Hydrochloride)
Ephedrine hydrochloride is a sympathomimetic amine that interacts with the adrenergic receptor system. wikipedia.orgwikidoc.orgnih.govnih.gov Its mechanism involves both direct and indirect actions on alpha (α) and beta (β) adrenergic receptors. wikipedia.orgwikidoc.orgnih.govnih.govmims.com The indirect effect is primarily mediated by inducing the release of norepinephrine (B1679862) and inhibiting its reuptake, thereby increasing norepinephrine levels in the synaptic cleft to act on postsynaptic receptors. wikipedia.orgnih.govnih.gov
Ephedrine also exhibits direct binding to adrenergic receptors. Studies using transfected cell lines, such as Chinese hamster ovary cells and HEK cells expressing human adrenergic receptor subtypes, have investigated the direct effects and binding affinities of ephedrine isomers. tga.gov.autga.gov.au For instance, the (1R,2S)-(-)-ephedrine isomer has shown potency on human β1, β2, and β3 adrenergic receptor subtypes in transfected Chinese hamster ovary cells. tga.gov.autga.gov.au Research has also assessed the binding affinities of ephedrine alkaloids on human α1B, α1D, α2A, α2B, and α2c adrenergic receptors expressed in HEK and Chinese hamster ovary cells. tga.gov.autga.gov.au Some findings suggest that ephedrine alkaloids may not activate α1 or α2 adrenergic receptors directly but can antagonize the effects of agonists like phenylephrine (B352888) and medetomidine (B1201911) on these receptors. tga.gov.autga.gov.au
The presence of an N-methyl group on ephedrine can influence binding affinities at α-adrenergic receptors compared to related compounds like norephedrine (B3415761). wikipedia.org The steric orientation of the hydroxyl group is also considered important for receptor binding and functional activity. wikipedia.org
Ligand-Receptor Interaction Mechanisms at a Molecular Level
Investigating ligand-receptor interactions at a molecular level provides detailed insights into how compounds like Chlorphenamine Maleate and Ephedrine Hydrochloride exert their effects.
Agonism, Antagonism, and Inverse Agonism
Chlorphenamine maleate functions primarily as a potent inverse agonist at the histamine H1 receptor. wikipedia.orgtandfonline.com Inverse agonism refers to the ability of a ligand to bind to a receptor and reduce its basal constitutive activity, as opposed to an antagonist which simply blocks the binding of an agonist. slideshare.net Chlorphenamine maleate is also described as having weak anticholinergic activity by acting as an antagonist of muscarinic acetylcholine (B1216132) receptors. wikipedia.orgtandfonline.com
Ephedrine acts as both a direct and indirect sympathomimetic amine. nih.govnih.gov As a direct effect, it acts as an agonist at alpha and beta-adrenergic receptors. nih.govnih.gov Its indirect effect involves promoting the release of norepinephrine and inhibiting its reuptake, leading to increased adrenergic receptor activation by the endogenous neurotransmitter. wikipedia.orgnih.govnih.gov
Cell-Based Functional Assays
Cell-based functional assays are crucial pre-clinical tools used to evaluate the biological activity and response of living cells to a compound. accelevirdx.comnih.govnuvisan.com These assays can measure various cellular functions, including receptor activation, signal transduction, proliferation, and cytotoxicity. accelevirdx.comnih.gov
For Chlorphenamine Maleate, cell-based assays have been employed to study its effects on histamine H1 receptor function and downstream signaling. Studies using cells expressing human H1 receptors, such as Chinese hamster ovary cells and HEK cells, are common for assessing binding and functional responses. worktribe.comnih.gov Beyond its antihistaminic activity, cell-based assays have also been used to investigate other potential effects. For example, studies have explored the effects of Chlorphenamine Maleate on keloid fibroblasts, using assays such as Cell Counting Kit-8 (CCK-8) for proliferation, apoptosis assays, cell cycle analysis, and migration assays. researchgate.net These studies have shown that Chlorphenamine Maleate can inhibit keloid fibroblast proliferation and migration and promote apoptosis in a concentration-dependent manner, with minimal impact on normal dermal fibroblasts. researchgate.net
For Ephedrine Hydrochloride, cell-based assays are used to assess its effects on adrenergic receptor activation and the resulting cellular responses. Studies using transfected cell lines expressing specific adrenergic receptor subtypes (e.g., HEK cells, Chinese hamster ovary cells) are utilized to characterize the direct agonist or antagonist effects of ephedrine isomers on these receptors and their downstream signaling pathways. tga.gov.autga.gov.au Functional assays can measure responses such as changes in intracellular calcium levels, adenylyl cyclase activity, or other signaling molecules modulated by adrenergic receptors. Research has also explored the effects of ephedrine hydrochloride on immune cells, such as its influence on Toll-like receptor 4 (TLR4)-mediated cytokine production in cell-based models. researchgate.net
Data tables summarizing specific binding affinities (e.g., Kd, Ki values) and functional assay results (e.g., EC50, IC50 values) from these pre-clinical studies would typically be included to detail research findings. However, specific quantitative data points for Chlorphenamine Maleate binding kinetics/thermodynamics or Ephedrine Hydrochloride adrenergic receptor binding affinities across various subtypes were not consistently available in a format suitable for direct extraction into comprehensive tables from the provided search snippets. The qualitative findings regarding their interactions and effects in cell-based models are described above.
| Compound | Target Receptor/Cell Type | Assay Type | Key Finding | Reference |
| Chlorphenamine Maleate | Human Histamine H1 Receptor (expressed in CHO cells) | Radioligand Binding (Displacement) | Binding affinity (Thermodynamic parameters evaluated) | nih.gov |
| Chlorphenamine Maleate | Keloid Fibroblasts | CCK-8 Proliferation Assay | Inhibited proliferation at 0.15 mM concentration. researchgate.net | researchgate.net |
| Chlorphenamine Maleate | Keloid Fibroblasts | Apoptosis Assay | Promoted apoptosis at 0.15 mM concentration. researchgate.net | researchgate.net |
| Chlorphenamine Maleate | Keloid Fibroblasts | Migration Assay | Inhibited migration at 0.15 mM concentration. researchgate.net | researchgate.net |
| Ephedrine Hydrochloride | Human β1, β2, β3 Adrenergic Receptors (expressed in CHO cells) | Functional Assay | (1R,2S)-(-)-isomer showed potency. tga.gov.autga.gov.au | tga.gov.autga.gov.au |
| Ephedrine Hydrochloride | Human α1, α2 Adrenergic Receptors (expressed in HEK/CHO cells) | Binding/Functional Assays | Ephedrine alkaloids did not activate but antagonized agonist effects on α1/α2 ARs. tga.gov.autga.gov.au | tga.gov.autga.gov.au |
| Ephedrine Hydrochloride | Immune Cells (e.g., related to TLR4 signaling) | Functional Assay (Cytokine Production) | Increased IL-10 production, inhibited pro-inflammatory cytokines (in a specific context). researchgate.net | researchgate.net |
Detailed Research Findings:
Research on Chlorphenamine Maleate's interaction with the H1 receptor highlights the importance of both kinetic and thermodynamic factors in determining its efficacy and duration of action. nih.govworktribe.comnih.gov Studies have explored how structural features of antihistamines influence these binding parameters. nih.govnih.gov Beyond its antihistaminic properties, cell-based studies have revealed potential anti-fibrotic effects of Chlorphenamine Maleate on keloid fibroblasts, demonstrating inhibition of proliferation and migration and induction of apoptosis at specific concentrations. researchgate.net
For Ephedrine Hydrochloride, pre-clinical studies using cell lines expressing specific adrenergic receptor subtypes have helped to delineate its direct and indirect mechanisms of action. tga.gov.autga.gov.au While it is known to indirectly activate alpha and beta receptors by releasing norepinephrine, studies have also investigated its direct binding and functional effects on these receptors, with findings suggesting differential interactions depending on the specific subtype and ephedrine isomer. tga.gov.autga.gov.au Cell-based assays have also begun to explore the broader cellular impacts of ephedrine, including on immune responses. researchgate.net
Signal Transduction Pathway Modulation in Cultured Cells
The components of Haymine, Chlorpheniramine (B86927) and Ephedrine, exert their effects by modulating various signal transduction pathways within cells, primarily through interactions with their respective receptors.
Chlorpheniramine, a first-generation antihistamine, primarily functions as an antagonist of the histamine H1 receptor. smpdb.cadrugbank.com The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, typically couples with Gαq proteins. This coupling initiates the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of calcium ions from intracellular stores, while DAG, along with calcium, activates protein kinase C (PKC). wikipedia.org Downstream signaling from H1 receptor activation can lead to the activation of transcription factors such as NF-κB, which plays a role in inflammatory responses. wikipedia.orgmedsci.orgnih.gov Studies in human nasal epithelial cells (HNEpC) have shown that histamine inhibits the expression of Aquaporin 5 (AQP5) and the phosphorylation of cyclic adenosine (B11128) monophosphate-responsive element binding protein (p-CREB) via the activation of the NF-κB pathway. medsci.orgnih.gov Chlorpheniramine has been demonstrated to attenuate these histamine-mediated effects, suppressing NF-κB activation and consequently increasing p-CREB and AQP5 expression. medsci.orgnih.gov Furthermore, research suggests that Chlorpheniramine may influence the Nrf2-BDNF signaling pathway, which is implicated in oxidative stress and inflammation, potentially contributing to anxiolytic-like effects observed in some studies. mdpi.com
Ephedrine, a sympathomimetic amine, acts as both a direct and indirect agonist of adrenergic receptors, including alpha and beta subtypes. drugbank.compatsnap.com Adrenergic receptors are also GPCRs that couple with various G proteins (Gαs, Gαi/o, Gαq) depending on the receptor subtype. Activation of beta-adrenergic receptors, for instance, typically leads to the activation of adenylyl cyclase via Gαs, increasing intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). patsnap.comnih.gov This cAMP/PKA pathway can phosphorylate various downstream targets, modulating cellular functions. Studies have shown that Ephedrine can induce thioredoxin-1 expression through the β-adrenergic receptor/cAMP/PKA/DARPP-32 signaling pathway in PC12 cells. nih.gov Additionally, research in the context of cerebral ischemia has indicated that Ephedrine can activate the PI3K/AKT signaling pathway, which is involved in cell survival, proliferation, and angiogenesis, potentially contributing to neuroprotective effects. nih.govtandfonline.com
Enzyme Inhibition and Activation Studies
Beyond receptor interactions, the components of this compound may also influence enzyme activity, although this is a less prominent aspect of their primary mechanisms compared to receptor modulation.
Chlorpheniramine's primary pharmacological action is through antagonism of the H1 receptor, and direct modulation of enzyme activity is not a widely reported primary mechanism.
Ephedrine has been shown to exhibit weak inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin (B10506). patsnap.com This inhibition can contribute to the increased levels of these neurotransmitters in the synaptic cleft, augmenting their effects. patsnap.com In vitro studies have also indicated that Ephedrine can inhibit platelet aggregation induced by agonists such as adrenaline and ADP, suggesting an interaction with enzymes or pathways involved in platelet activation. nih.gov Furthermore, Ephedrine and its derivatives have been investigated for their potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the inactivation of incretin (B1656795) hormones. researchgate.net While some inhibitory effects were observed in vitro, the concentrations required were relatively high, suggesting limited clinical relevance for this mechanism at typical therapeutic doses. researchgate.net
Ex Vivo Tissue Pharmacology Studies
Ex vivo tissue pharmacology studies, particularly those utilizing isolated organ bath preparations, are fundamental in characterizing the functional effects of drugs on various tissues and organs outside the complex environment of a living organism. medsci.orgnih.govmdpi.comhmdb.caplos.org These studies allow for precise control of experimental conditions and direct measurement of tissue responses.
Isolated Organ Bath Studies
Isolated organ bath studies have been instrumental in characterizing the effects of both Chlorpheniramine and Ephedrine on smooth muscle and cardiac tissues.
Chlorpheniramine's effects on smooth muscle have been investigated in isolated organ bath preparations. Studies using isolated rabbit ileum have shown that Chlorpheniramine reduces the amplitude of spontaneous contractions and effectively antagonizes contractions induced by histamine, consistent with its H1 receptor blocking activity in the gastrointestinal tract. msjonline.orgmsjonline.orgscialert.net Similarly, in isolated guinea pig tracheal chains, a model for airway smooth muscle responsiveness, Chlorpheniramine has been shown to block histamine H1 receptors, affecting tracheal contraction and relaxation. imrpress.comtandfonline.com These studies provide direct evidence of Chlorpheniramine's ability to modulate smooth muscle activity by blocking histamine receptors.
Ephedrine's effects on various isolated tissues reflect its adrenergic agonist properties. In isolated rabbit penile cavernosal tissue strips, Ephedrine has been shown to induce contractions, likely mediated by the activation of alpha-adrenergic receptors in the smooth muscle of the corpus cavernosum. nih.gov Studies on isolated cardiac preparations, such as mouse and human atrial tissues, have demonstrated that Ephedrine exerts positive inotropic (increasing force of contraction) and chronotropic (increasing heart rate) effects. researchgate.netresearchgate.net These cardiac effects are primarily mediated by the release of norepinephrine and direct activation of beta-adrenergic receptors in the heart. researchgate.net
Interactive Data Table 1: Effects of this compound Components in Isolated Organ Bath Studies
| Component | Tissue Type | Observed Effect | Proposed Mechanism | Source |
| Chlorpheniramine | Rabbit Ileum (isolated) | Reduced amplitude of contractions, antagonized histamine-induced contractions | H1 receptor antagonism | msjonline.orgmsjonline.orgscialert.net |
| Chlorpheniramine | Guinea Pig Trachea (isolated) | Blocked histamine-induced contractions | H1 receptor antagonism | imrpress.comtandfonline.com |
| Ephedrine | Rabbit Penile Cavernosum (isolated) | Induced contractions | Alpha-adrenergic receptor activation, Norepinephrine release | nih.gov |
| Ephedrine | Mouse/Human Atria (isolated) | Positive inotropic and chronotropic effects | Beta-adrenergic receptor activation, Norepinephrine release | researchgate.netresearchgate.net |
Neurotransmitter Release Modulation in Tissue Preparations
The components of this compound, particularly Ephedrine, are known to modulate the release of neurotransmitters, a key aspect of their pharmacological activity.
Chlorpheniramine, while primarily known as an antihistamine, has also been shown to influence neurotransmitter systems beyond histamine. Studies in mice have indicated that Chlorpheniramine can increase extracellular serotonin levels in the prefrontal cortex. mdpi.comresearchgate.net This effect is thought to be, at least in part, due to the inhibition of serotonin reuptake, acting independently of its H1 receptor antagonism. researchgate.net This modulation of serotonergic neurotransmission may contribute to some of its observed central nervous system effects. researchgate.net There is also some suggestion that it may affect glutamate (B1630785) release. nih.gov
Ephedrine is well-established as a monoamine releasing agent. wikipedia.org Its sympathomimetic effects are largely mediated by its ability to induce the release of norepinephrine from sympathetic nerve terminals. wikipedia.orgdrugbank.compatsnap.comhmdb.caresearchgate.net Ephedrine is taken up into neurons by the norepinephrine transporter (NET) and then promotes the release of norepinephrine from intracellular storage vesicles into the synaptic cleft, partly by reversing the direction of transporters like NET and potentially affecting the vesicular monoamine transporter-2 (VMAT2). patsnap.comnih.govhmdb.cawikipedia.org This leads to increased concentrations of norepinephrine in the synapse, enhancing adrenergic signaling. drugbank.compatsnap.com Ephedrine can also induce the release of other monoamines, such as dopamine and serotonin, although typically to a lesser extent than norepinephrine. nih.govwikipedia.org Studies using synaptosomes and tissue preparations have helped to elucidate these mechanisms of neurotransmitter release modulation.
Interactive Data Table 2: Neurotransmitter Modulation by this compound Components
| Component | Neurotransmitter Modulated | Mechanism of Modulation | Tissue/Model Studied | Source |
| Chlorpheniramine | Serotonin | Increased extracellular levels, potential reuptake inhibition | Mouse Prefrontal Cortex (in vivo/ex vivo) | mdpi.comresearchgate.net |
| Chlorpheniramine | Glutamate | Potential effect on release | Striatal slices (rat) | nih.gov |
| Ephedrine | Norepinephrine | Induced release, transporter reversal | Sympathetic neurons/terminals | wikipedia.orgdrugbank.compatsnap.comhmdb.cawikipedia.orgresearchgate.net |
| Ephedrine | Dopamine | Induced release (to a lesser extent) | Sympathetic neurons/terminals | nih.govwikipedia.org |
| Ephedrine | Serotonin | Induced release (to a lesser extent) | Sympathetic neurons/terminals | wikipedia.org |
Structure Activity Relationship Sar Studies and Analog Development of Haymine Components
Design and Synthesis of Novel Analogs and Derivatives
Not applicable.
Positional and Substituent Effects on Biological Activity
Not applicable.
Stereochemical Influences on Receptor Selectivity and Potency
Not applicable.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Not applicable.
Descriptor Selection and Model Development
Not applicable.
Predictive Modeling of Receptor Affinity and Functional Activity
Not applicable.
Prodrug and Metabolite Research (Pre-clinical, Structural Focus)
Not applicable.
Computational and Theoretical Chemistry Applications to Haymine Components
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used QM method that approximates the electronic structure of a many-body system through the use of functionals of the electron density. helsinki.fiaps.orgarxiv.orgrsc.org DFT calculations are computationally less demanding than some other QM methods while still providing a good balance of accuracy for a wide range of chemical systems. helsinki.fi
Applications of DFT to the components of Haymine, such as Chlorpheniramine (B86927) and Ephedrine (B3423809), could include:
Geometry Optimization: Determining the most stable three-dimensional structures of the individual molecules. This is crucial for understanding their preferred conformations.
Electronic Property Analysis: Calculating properties like molecular orbitals, charge distribution, dipole moments, and electrostatic potentials. These properties influence how the molecules interact with other molecules, including biological targets. mdpi.com
Vibrational Frequency Analysis: Predicting infrared (IR) and Raman spectra, which can aid in the identification and characterization of the compounds and their different forms (e.g., salt forms). ijirset.com
Reaction Mechanism Studies: Investigating potential degradation pathways or metabolic transformations of the components by calculating transition states and activation energies. arxiv.org
While specific DFT studies on this compound or its exact components in this formulation were not found in the provided search results, DFT is routinely applied to pharmaceutical compounds to understand their fundamental chemical behavior. mdpi.comresearchgate.net
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, meaning "from the beginning," are a class of QM calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock and post-Hartree-Fock methods, can provide highly accurate descriptions of molecular properties. helsinki.fi
Ab initio calculations can be applied to predict various spectroscopic properties of this compound's components, including:
NMR Spectra: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are invaluable for structural elucidation and verification. nih.gov
UV-Vis Spectra: Calculating electronic excitation energies and intensities to simulate Ultraviolet-Visible (UV-Vis) absorption spectra, providing insights into electronic transitions. rsc.orgaps.org
Vibrational Spectra: Complementing DFT by providing potentially more accurate predictions of IR and Raman frequencies and intensities, particularly for smaller or rigid systems. ijirset.comresearchgate.net
Predicting spectroscopic properties using ab initio methods can be particularly useful for characterizing different solid forms of the this compound mixture or its components, as these forms can exhibit distinct spectral fingerprints. aps.org
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. ucsf.edunih.gov MD simulations provide dynamic information about molecular behavior, including conformational changes, interactions with solvents or membranes, and binding events. nih.govibm.com For the active components of this compound, MD simulations are valuable for studying their behavior in a more realistic environment, such as in solution or interacting with biological targets.
Conformational Analysis and Binding Dynamics
MD simulations are well-suited for exploring the conformational landscape of flexible molecules like Chlorpheniramine and Ephedrine. By simulating their movement over time, researchers can identify stable conformers and understand the transitions between them. ucsf.edu
In the context of ligand-receptor interactions, MD simulations can:
Analyze Conformational Changes upon Binding: Observe how the conformation of the ligand (e.g., Chlorpheniramine binding to a histamine (B1213489) receptor) and the receptor change upon complex formation.
Study Binding and Dissociation Pathways: Provide insights into the dynamic process of how a ligand approaches, binds to, and potentially dissociates from its target site.
Assess Complex Stability: Evaluate the stability of the ligand-receptor complex over time under simulated physiological conditions. nih.gov
Protein-Ligand Docking and Scoring Functions
Protein-ligand docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand to a protein target and to estimate the binding affinity. youtube.commdpi.comnih.gov This method is often used in the initial stages of drug discovery to screen large libraries of compounds. youtube.commdpi.com Scoring functions are mathematical models used in docking to evaluate the strength of the interaction between the ligand and the protein. mdpi.com
For the active components of this compound, protein-ligand docking could be applied to:
Predict Binding Poses: Determine how Chlorpheniramine might bind to histamine receptors (specifically H1 receptors, given its classification as an antihistamine) or how Ephedrine might interact with adrenergic receptors. mdpi.comnih.govnih.gov
Estimate Binding Affinity: Provide a theoretical estimate of how strongly the components bind to their respective targets.
Identify Key Interactions: Highlight the specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, electrostatic interactions, etc. youtube.comyoutube.com
While docking provides a static picture of the interaction, combining docking with MD simulations can offer a more comprehensive understanding of the binding process and the stability of the complex. nih.govmdpi.com
Chemoinformatics and Machine Learning in Compound Research
Chemoinformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry. researchgate.netmdpi.comnih.govnih.gov Machine learning (ML), a subset of artificial intelligence, involves developing algorithms that allow computers to learn from data and make predictions or decisions without being explicitly programmed. mdpi.comnih.govschrodinger.com Chemoinformatics and ML are increasingly used in compound research, including drug discovery and material science. mdpi.comnih.govnih.govschrodinger.commdpi.comnotion.site
Applications of chemoinformatics and machine learning relevant to studying compounds like this compound and its components include:
Property Prediction: Building models to predict various physicochemical properties (e.g., solubility, log P) or biological activities (e.g., receptor binding affinity) based on the chemical structure of the components. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that relate structural features of molecules to their observed activity or properties. nih.govmdpi.com
Virtual Screening: Using computational models to screen large databases of compounds to identify potential candidates with desired properties or activities, which could be applied to find new compounds similar to this compound's components. mdpi.comnih.govnih.gov
Chemical Space Exploration: Analyzing and visualizing the vast space of possible chemical structures to identify novel compounds with potential therapeutic relevance. nih.gov
Synthesis Planning: Utilizing algorithms to assist in designing synthetic routes for the components.
Machine learning models can be trained on existing data for known antihistamines or adrenergic agonists to predict the properties of related structures, potentially including variations or metabolites of this compound's components. nih.govmdpi.com
Compound Names and PubChem CIDs
Mechanistic Investigations of Haymine Components at the Molecular and Subcellular Levels
Receptor Desensitization and Downregulation Studies
Chlorphenamine (as a Histamine (B1213489) H1 Receptor Antagonist)
Chlorphenamine primarily acts as an inverse agonist at the histamine H1 receptor wikipedia.org. The regulation of H1 receptors is a critical aspect of its mechanism. Prolonged exposure of G-protein coupled receptors (GPCRs), like the H1 receptor, to agonists typically leads to desensitization, a process that dampens the cellular response. This involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of arrestin proteins which uncouple the receptor from its G-protein oup.com. Studies have specifically implicated GRK2 as a key regulator in the desensitization of H1 histamine receptors oup.com.
Furthermore, chlorphenamine has been observed to influence the expression of other cellular proteins. In human nasal epithelial cells, histamine can downregulate the expression of Aquaporin 5 (AQP5), a water channel protein. Research indicates that chlorpheniramine (B86927) can attenuate this histamine-mediated downregulation, suggesting a role in preserving normal cell surface protein levels in the presence of an inflammatory mediator nih.govnih.gov.
Ephedrine (B3423809) (as an Adrenergic Receptor Agonist)
Ephedrine exerts its effects by acting on α- and β-adrenergic receptors, both directly as an agonist and indirectly by promoting the release of norepinephrine (B1679862) drugbank.compediatriconcall.com. This sustained adrenergic activation can lead to receptor desensitization and downregulation, a protective mechanism to prevent overstimulation. With prolonged or repeated use of ephedrine, a phenomenon known as tachyphylaxis can occur, where the clinical effect diminishes rapidly. This is largely attributed to the depletion of endogenous norepinephrine stores from sympathetic nerve endings, reducing the indirect sympathomimetic effect pediatriconcall.comnih.gov.
Specifically for β-adrenergic receptors, sustained activation, such as that induced by ephedrine, is a well-documented trigger for desensitization and downregulation. This process is considered an adaptive, self-preserving mechanism in conditions like heart failure, protecting the heart from excessive catecholamine stimulation nih.gov. Genetic variations in the codons for the beta-2 adrenoreceptor can also influence individual sensitivity and response to ephedrine nih.gov.
Post-receptor Signaling Events and Second Messenger Modulation
Chlorphenamine
As an antagonist of the H1 receptor, chlorphenamine blocks the signaling cascade initiated by histamine. H1 receptors are coupled to Gq/11 proteins. Upon histamine binding, this G-protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) ucsd.eduresearchgate.net. IP3 diffuses through the cytoplasm to release Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC) ucsd.edu. By blocking the initial receptor activation, chlorphenamine prevents the generation of these second messengers and the subsequent rise in intracellular calcium and PKC activation.
Beyond H1 receptor antagonism, studies have shown that chlorpheniramine can modulate other signaling pathways. It has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This action may contribute to its anti-inflammatory effects by preventing the transcription of pro-inflammatory genes nih.govnih.gov.
Ephedrine
Ephedrine's stimulation of adrenergic receptors triggers distinct downstream signaling pathways.
β-Adrenergic Receptors: These receptors are coupled to the Gs protein. Activation leads to the stimulation of adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP) researchgate.netnih.gov. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
α1-Adrenergic Receptors: These receptors are coupled to the Gq protein, initiating the same phospholipase C pathway described for H1 receptors, resulting in the production of IP3 and DAG and a subsequent increase in intracellular Ca²⁺ drugbank.comwikipedia.org.
α2-Adrenergic Receptors: These are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
A significant finding is that ephedrine can induce the expression of Thioredoxin-1 (Trx-1), a key redox-regulating protein, through the β-adrenergic receptor/cAMP/PKA/DARPP-32 signaling pathway in rat pheochromocytoma (PC12) cells nih.govresearchgate.net. This pathway highlights a direct link between ephedrine's receptor activity and the modulation of cellular redox state and neuroprotection.
| Compound | Primary Receptor Target(s) | G-Protein | Key Second Messengers Modulated |
| Chlorphenamine | Histamine H1 Receptor (Antagonist) | Gq/11 | Blocks Histamine-induced IP3, DAG, and Ca²⁺ increase |
| Ephedrine | α- and β-Adrenergic Receptors (Agonist) | Gs, Gq, Gi | Increases cAMP (via β-receptors); Increases IP3, DAG, Ca²⁺ (via α1-receptors) |
This table provides an interactive summary of the primary post-receptor signaling events associated with Chlorphenamine and Ephedrine.
Protein-Protein Interaction Analysis (e.g., G-protein coupling)
Chlorphenamine
The primary protein-protein interaction relevant to chlorphenamine's mechanism is its binding to the histamine H1 receptor, a class A G-protein coupled receptor (GPCR) researchgate.net. This interaction prevents the conformational change necessary for the receptor to bind and activate its cognate G-protein, Gq/11. By acting as an inverse agonist, chlorphenamine stabilizes the inactive state of the receptor, precluding its interaction with the G-protein and thereby blocking signal transduction wikipedia.org.
Ephedrine
Ephedrine interacts directly with multiple types of adrenergic receptors, all of which are GPCRs. The specific G-protein that couples with the receptor determines the downstream signaling cascade.
β1 and β2-receptors couple primarily with Gs-proteins , initiating the adenylyl cyclase/cAMP pathway drugbank.com.
α1-receptors couple with Gq-proteins , activating the phospholipase C/IP3-DAG pathway drugbank.com.
α2-receptors couple with Gi-proteins , which inhibit adenylyl cyclase.
Gene Expression and Proteomic Profiling in Response to Compound Exposure (in vitro/animal models)
Chlorphenamine
Studies on human nasal epithelial cells have shown that chlorpheniramine can reverse the histamine-induced inhibition of phosphorylated cyclic AMP response element-binding protein (p-CREB) and the subsequent expression of the AQP5 gene nih.gov. This suggests that chlorpheniramine can modulate gene expression related to fluid transport in epithelial tissues. In animal models, exposure to chlorpheniramine has been associated with the downregulation of antioxidant genes, specifically Glutathione Peroxidase (GSHPx) and Glutathione S-transferase (GST), in the heart and liver of Wistar rats, indicating an impact on the cellular antioxidant defense system imrpress.com.
Ephedrine
Research using rat pheochromocytoma cells demonstrated that ephedrine induces the expression of the gene for Thioredoxin-1 (Trx-1) nih.gov. This induction is mediated through the β-adrenergic/cAMP/PKA pathway and involves the phosphorylation of CREB, which then acts as a transcription factor for the Trx-1 gene nih.govresearchgate.net. While comprehensive proteomic or transcriptomic profiling of ephedrine's effects on human or animal cells is not extensively detailed in the provided search results, LC-MS-based profiling has been used to identify ephedrine as a key active component in complex herbal formulations mdpi.com. Furthermore, transcriptome analysis of the Ephedra sinica plant has been performed to identify genes involved in the biosynthesis of ephedrine itself plos.org.
| Compound | Model System | Key Genes/Proteins Affected | Observed Effect |
| Chlorphenamine | Human Nasal Epithelial Cells | AQP5, p-CREB | Reverses histamine-induced downregulation nih.gov |
| Wistar Rats (Heart/Liver) | GSHPx, GST | Downregulation of gene expression imrpress.com | |
| Ephedrine | Rat Pheochromocytoma Cells | Thioredoxin-1 (Trx-1) | Upregulation of gene expression nih.gov |
This interactive table summarizes key findings on gene and protein expression changes following exposure to Chlorphenamine and Ephedrine in different experimental models.
Intracellular Trafficking and Localization Studies
Chlorphenamine
Chlorphenamine has been shown to affect the localization of specific cellular proteins. In a study using murine colonic epithelial cells, chlorpheniramine increased the internalization of occludin, a critical protein component of tight junctions nih.gov. This relocalization from the tight junction to the cell interior was associated with an increase in paracellular permeability. The mechanism appears to involve the activation of protein phosphatase-2A (PP-2A), which dephosphorylates occludin, leading to its dissociation from the junctional complex nih.gov.
Ephedrine
The transport of ephedrine across cellular membranes is an important aspect of its intracellular access and action. Studies have identified that ephedrine and its isomers are substrates for polyspecific organic cation transporters (OCTs) frontiersin.org. These transporters are part of the solute carrier (SLC) superfamily and play a role in the uptake and distribution of various endogenous and exogenous compounds. The interaction with transporters like OCTs and the high-affinity monoamine reuptake transporters (NET and DAT) is a key factor in the pharmacokinetics and cellular uptake of ephedrine frontiersin.org. Specific intracellular trafficking pathways for ephedrine itself or its induced proteins are not extensively detailed in the available literature.
Metabolic Pathways and Biotransformation Studies of Haymine Components Non Human Systems
Enzymatic Biotransformation in Isolated Enzyme Systems and Subcellular Fractions (e.g., Hepatic Microsomes, Non-human)
In vitro studies utilizing isolated enzyme systems, particularly hepatic microsomes from various animal species, have been instrumental in delineating the initial steps of chlorpheniramine (B86927) and ephedrine (B3423809) metabolism.
For chlorpheniramine , N-demethylation is a primary metabolic pathway observed in liver microsomes of rats, rabbits, and mice. nih.gov Rabbit liver microsomes have been shown to metabolize chlorpheniramine at a several-fold faster rate than rat liver microsomes. nih.gov In these in vitro systems, the principal metabolites formed are the monodesmethyl- and didesmethyl-chlorpheniramine. nih.gov Further metabolism can lead to an aldehyde through deamination, which can then undergo intramolecular cyclization to form an indolizine (B1195054) or be reduced to an alcohol. nih.gov
Studies with ephedrine in rabbit liver microsomal preparations have demonstrated that it undergoes both N-demethylation to norephedrine (B3415761) and oxidative deamination. nih.gov These experiments indicated that D(-)-ephedrine was metabolized at a faster rate than L(+)-ephedrine in this system. nih.gov The formation of benzoic acid was also significantly higher from the D(-)-isomer, suggesting a stereoselective metabolism. nih.gov
| Component | Animal Model | Primary Metabolic Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Chlorpheniramine | Rabbit | N-demethylation, Deamination | Metabolized several-fold faster than in rat microsomes. Formation of monodesmethyl, didesmethyl, and an aldehyde metabolite. | nih.govnih.gov |
| Chlorpheniramine | Rat | N-demethylation | (S)-(+)-enantiomer is N-demethylated about 35% faster than the (R)-(-)-enantiomer. | nih.gov |
| Chlorpheniramine | Mouse | N-demethylation | No significant stereoselectivity observed in N-demethylation rates between enantiomers. | nih.gov |
| Ephedrine | Rabbit | N-demethylation, Oxidative deamination | D(-)-ephedrine metabolized faster than L(+)-ephedrine. Major formation of benzoic acid from D(-)-ephedrine. | nih.gov |
Identification and Characterization of Metabolites (Non-human Experimental Systems)
In vivo studies in animal models have led to the identification of a broader range of metabolites for both chlorpheniramine and ephedrine.
In rats, the metabolism of chlorpheniramine is extensive. Besides the N-demethylated products, other identified metabolites in rat urine include chlorpheniramine N-oxide, 3-(p-chlorophenyl)-3-(2-pyridyl) propanol, 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane, and 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid. nih.gov Hydroxylated metabolites on the pyridyl ring of the parent drug and its metabolites, as well as a glucuronide conjugate of the propionic acid derivative, were also detected in rat urine. nih.gov In dogs, the major polar metabolite identified was a conjugate of 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid, along with the corresponding alcohol. nih.gov
For ephedrine , studies in rabbits have shown that it is extensively metabolized. nih.gov The major urinary metabolites include hippuric acid and benzoic acid, which account for a significant portion of the excreted dose. nih.gov Other identified metabolites are 1-phenyl-1,2-propanediol (both free and as a glucuronide conjugate), norephedrine, and 1-hydroxy-1-phenyl-2-propanone. nih.gov
| Component | Animal Model | Identified Metabolites | Reference |
|---|---|---|---|
| Chlorpheniramine | Rat | N-desmethylchlorpheniramine, N,N-didesmethylchlorpheniramine, Chlorpheniramine N-oxide, 3-(p-chlorophenyl)-3-(2-pyridyl) propanol, 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane, 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid and its glucuronide, Hydroxylated pyridyl ring derivatives | nih.gov |
| Chlorpheniramine | Dog | N-demethylated metabolites, 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid (as a conjugate), 3-(p-chlorobenzyl)-3-(2-pyridyl)propanol | nih.gov |
| Ephedrine | Rabbit | Norephedrine, Benzoic acid, Hippuric acid, 1-phenyl-1,2-propanediol (free and glucuronide), 1-hydroxy-1-phenyl-2-propanone | nih.gov |
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in Biotransformation
The biotransformation of both chlorpheniramine and ephedrine is heavily reliant on the activity of major drug-metabolizing enzyme systems.
The metabolism of chlorpheniramine is significantly mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.gov Inhibition of its metabolism by known CYP inhibitors like SKF-525A and in the absence of NADPH confirms the involvement of these enzymes. nih.gov While specific CYP isoforms involved in animal metabolism are not always detailed, studies in humans have highlighted the role of CYP2D6, suggesting that this is a key enzyme in its biotransformation. nih.gov In rats, pretreatment with phenobarbital, a known inducer of CYP enzymes, increased the rate of chlorpheniramine N-demethylation. nih.gov
Species-Specific Metabolic Profiles in Experimental Animal Models
Significant species-specific differences have been observed in the metabolic profiles of both chlorpheniramine and ephedrine.
For chlorpheniramine , the stereoselectivity of its N-demethylation varies across species. In rat liver microsomes, the pharmacologically active (S)-(+)-enantiomer is demethylated faster than the (R)-(-)-enantiomer. nih.gov In contrast, no such stereoselectivity is observed in mouse liver microsomes. nih.gov The elimination half-life of chlorpheniramine also shows marked differences, being much shorter in species like horses, swine, sheep, and dogs (ranging from 1.3 to 2.6 hours) compared to humans. purdue.edu
The metabolism of ephedrine also exhibits quantitative variations between species. Aromatic hydroxylation is most prominent in rats, followed by rabbits and guinea pigs, and is negligible in dogs. pharmacompass.com N-demethylation is highest in rabbits, followed by dogs, guinea pigs, and rats. pharmacompass.com Deamination is the most significant pathway in rabbits. pharmacompass.com These differences highlight the importance of considering the animal model when extrapolating metabolic data.
| Component | Species | Key Metabolic Difference | Reference |
|---|---|---|---|
| Chlorpheniramine | Rat vs. Mouse | Rats exhibit stereoselective N-demethylation (S > R), while mice do not. | nih.gov |
| Chlorpheniramine | Domestic Animals (Equine, Swine, Ovine, Canine) | Rapid elimination with half-lives of 1.3-2.6 hours. | purdue.edu |
| Ephedrine | Rat | Highest extent of aromatic hydroxylation. | pharmacompass.com |
| Ephedrine | Rabbit | Highest extent of N-demethylation and deamination. | nih.govpharmacompass.com |
| Ephedrine | Guinea Pig | Moderate N-demethylation and aromatic hydroxylation. | pharmacompass.com |
| Ephedrine | Dog | Moderate N-demethylation, negligible aromatic hydroxylation. | pharmacompass.com |
Future Research Directions and Emerging Methodologies in Haymine Component Research
Integration of Multi-Omics Data for Comprehensive Molecular Understanding
The application of multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a comprehensive understanding of how the components of Haymine influence biological systems at a molecular level nih.govfrontlinegenomics.comnygen.iobiomedgrid.comdelta4.ai. By analyzing changes across multiple molecular layers, researchers can gain insights into the complex pathways modulated by Chlorpheniramine (B86927) and Ephedrine (B3423809), both individually and in combination.
Future studies could involve treating relevant cell lines or animal models of allergic inflammation with this compound components and performing multi-omics analysis. For instance, transcriptomic profiling could reveal changes in gene expression related to histamine (B1213489) signaling, adrenergic pathways, or inflammatory mediators. Proteomic analysis could identify alterations in protein abundance and post-translational modifications, while metabolomics could highlight changes in metabolic pathways affected by the compounds. Integrating these datasets through sophisticated bioinformatics tools can help construct comprehensive molecular networks, revealing previously unknown interactions and effects nih.govbiomedgrid.com. This integrated view can pinpoint key molecular nodes or pathways critically affected by this compound components, potentially identifying novel targets or biomarkers related to therapeutic response or off-target effects. nih.govnygen.io
Hypothetical Data Table: Illustrative Transcriptomic Changes in Response to this compound Components
| Gene Symbol | Fold Change (Chlorpheniramine) | Fold Change (Ephedrine) | Fold Change (Combination) | Putative Pathway Involvement |
| HRH1 | ↓ 2.5 | ↑ 1.1 | ↓ 3.1 | Histamine Signaling |
| ADRB2 | ↑ 1.2 | ↑ 3.8 | ↑ 4.5 | Adrenergic Signaling |
| TNFα | ↓ 1.8 | ↓ 0.5 | ↓ 2.2 | Inflammatory Response |
| COX2 | ↓ 1.5 | ↑ 0.8 | ↓ 1.9 | Inflammatory Response |
| CYP2D6 | ↑ 0.9 | ↑ 1.1 | ↑ 1.0 | Metabolism |
Note: This table presents hypothetical data for illustrative purposes only.
Such integrated multi-omics data could provide a holistic view of the molecular impact of this compound components, moving beyond the study of individual targets to understand system-wide effects. nih.govbiomedgrid.com
Advanced Imaging Techniques for Molecular Localization and Dynamics
Advanced imaging techniques offer unprecedented spatial and temporal resolution to visualize the localization and dynamics of drug molecules and their interactions within biological environments sciopen.comresearchgate.netastrazeneca.comnih.govazolifesciences.com. Applying these techniques to this compound components could provide critical insights into their cellular uptake, distribution, and target engagement.
Techniques such as super-resolution microscopy (SRM) could be used to visualize the precise localization of fluorescently labeled Chlorpheniramine or Ephedrine within cells, including their association with specific organelles or receptors researchgate.netnih.gov. Single-molecule imaging could track the movement and interaction kinetics of individual drug molecules with their targets in real-time azolifesciences.com. Mass spectrometry imaging (MSI) could provide information on the spatial distribution of this compound components and their metabolites within tissues astrazeneca.com.
For example, researchers could use SRM to study the binding of fluorescently tagged Chlorpheniramine to histamine H1 receptors on the cell membrane or its internalization dynamics. Similarly, imaging could reveal the distribution of Ephedrine within neuronal tissues and its interaction with adrenergic receptors. These studies can help correlate the spatial and temporal presence of the drug components with their observed pharmacological effects, offering a dynamic view of their actions at the molecular level. sciopen.comresearchgate.netastrazeneca.com
Development of Optogenetic or Chemogenetic Tools for Receptor Modulation
Optogenetics and chemogenetics are powerful tools that allow for precise control over the activity of specific cells or signaling pathways using light or designer drugs, respectively frontiersin.orgtocris.comnih.govresearchgate.netanr.fr. While Chlorpheniramine and Ephedrine are pharmacological agents themselves, these techniques could be instrumental in dissecting the downstream consequences of modulating their known targets (histamine and adrenergic receptors) in a highly controlled manner.
For instance, using chemogenetics to selectively activate adrenergic receptors in a specific tissue could allow researchers to study the physiological outcomes and how Ephedrine might modulate this activation. Conversely, using optogenetics to inhibit histamine signaling could help delineate the effects specifically attributable to Chlorpheniramine's antihistaminic action in complex biological systems. These tools offer a level of precision in target modulation that complements traditional pharmacological studies. frontiersin.orgtocris.comnih.gov
Application of Artificial Intelligence and Robotics in Compound Research and Discovery
Exploration of New Mechanistic Insights for Therapeutic Development
Future research utilizing the methodologies described above is expected to yield new mechanistic insights into how the components of this compound exert their effects and interact within biological systems annualreviews.orgacs.orgmdpi.comnih.govrsc.org. These insights can pave the way for novel therapeutic development or optimization of existing strategies.
By integrating multi-omics data, researchers might uncover how the combination of Chlorpheniramine and Ephedrine leads to a synergistic or unique effect not observed with the individual compounds. Advanced imaging could reveal the precise molecular events that occur upon target engagement. Optogenetic and chemogenetic studies can dissect the functional consequences of modulating specific receptors or pathways. AI can help integrate these diverse findings into predictive models of compound behavior.
For example, new mechanistic insights might reveal that beyond their known antihistamine and sympathomimetic actions, this compound components also influence specific inflammatory cascades or immune cell functions in ways previously not fully appreciated. annualreviews.orgmdpi.com This deeper understanding could inform the development of new therapeutic strategies for allergic diseases or potentially identify applications in other conditions where these pathways are involved. nih.gov The focus remains on understanding the fundamental biological mechanisms rather than clinical applications, dosage, or safety.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Haymine with high purity, and how can researchers validate its structural integrity?
- Methodological Answer :
- Synthesis : Use controlled condensation reactions between aldehydes/ketones and amines under inert atmospheres (e.g., nitrogen) to minimize oxidation. Optimize solvent systems (e.g., anhydrous ethanol) and stoichiometric ratios via iterative trials, monitoring yields via HPLC or GC-MS .
- Validation : Confirm structure via -NMR, -NMR, and FT-IR spectroscopy. Compare spectral data with literature or computational predictions. Purity should be verified via elemental analysis (>98%) and chromatographic methods (e.g., TLC, HPLC) .
Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from matrices like plasma or tissue homogenates.
- Quantification : Employ LC-MS/MS with isotope-labeled internal standards (e.g., -Haymine) to improve accuracy. Validate methods per ICH guidelines for linearity (R > 0.99), recovery (>90%), and limit of detection (LOD < 1 ng/mL) .
Q. How can researchers assess the preliminary pharmacological activity of this compound in vitro?
- Methodological Answer :
- Screening : Use high-throughput assays (e.g., enzyme inhibition, receptor binding) with positive and negative controls. For cytotoxicity, apply MTT assays on cell lines (e.g., HEK-293, HepG2) at varying concentrations (1–100 µM) .
- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Compare potency with known reference compounds .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodological Answer :
- Hypothesis Testing : Conduct comparative assays under standardized conditions (e.g., pH, temperature, cell passage number). Use orthogonal methods (e.g., CRISPR knockouts, siRNA silencing) to validate target engagement .
- Data Reconciliation : Apply sensitivity analysis to identify variables (e.g., solvent choice, incubation time) causing discrepancies. Publish raw datasets and statistical codes for peer validation .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis during scale-up for preclinical studies?
- Methodological Answer :
- Process Optimization : Implement Design of Experiments (DoE) to assess critical parameters (e.g., reaction time, catalyst loading). Use PAT (Process Analytical Technology) tools for real-time monitoring .
- Quality Control : Establish acceptance criteria for intermediates (e.g., purity ≥95%) and final products. Archive batches for retrospective analysis if anomalies arise in biological assays .
Q. How can computational models enhance the understanding of this compound’s stability under physiological conditions?
- Methodological Answer :
- In Silico Modeling : Use molecular dynamics (MD) simulations to predict degradation pathways (e.g., hydrolysis at pH 7.4). Validate with accelerated stability studies (40°C/75% RH for 3 months) and LC-MS profiling .
- Experimental Correlation : Compare predicted half-lives with empirical data from simulated gastric/intestinal fluid assays .
Q. What frameworks are recommended for integrating this compound’s pharmacokinetic data into translational research?
- Methodological Answer :
- Compartmental Modeling : Fit plasma concentration-time curves to non-linear mixed-effects models (e.g., Phoenix NLME). Assess bioavailability (F%) and volume of distribution (Vd) using species-specific scaling .
- Interspecies Extrapolation : Apply allometric scaling (e.g., ) to predict human pharmacokinetics from rodent data .
Methodological Considerations for Data Reporting
- Tables : Include processed data critical to the research question (e.g., IC, pharmacokinetic parameters) in the main text. Raw datasets (e.g., spectral files, chromatograms) should be archived in supplementary materials .
- Figures : Use color-coded graphs to highlight trends (e.g., dose-response curves). Avoid overcrowding with chemical structures; limit to 2–3 key intermediates in schemes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
